Nalmefene - 55096-26-9

Nalmefene

Catalog Number: EVT-276130
CAS Number: 55096-26-9
Molecular Formula: C21H25NO3
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nalmefene is a morphinane alkaloid.
Nalmefene, a 6-methylene analogue of [naltrexone], is an opioid receptor antagonist. It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor. In Europe, nalmefene oral tablets are used to reduce alcohol consumption in adults with alcohol dependence. Nalmefene was approved in the United States in 1995 as an antidote for opioid overdose. Nalmefene injection is used to manage known or suspected opioid overdose. It is used for complete or partial reversal of opioid drug effects, including respiratory depression, induced by either natural or synthetic opioids. The nasal spray formulation of nalmefene was approved by the FDA in May 2023.
Nalmefene is an Opioid Antagonist. The mechanism of action of nalmefene is as an Opioid Antagonist.
Nalmefene is an opiate receptor antagonist which is used to treat acute opioid overdose and to help in the management of alcohol dependence and addictive behaviors. Nalmefene has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
See also: Nalmefene Hydrochloride (has salt form).
Source and Classification

Nalmefene is derived from naltrexone, another opioid antagonist. It belongs to the class of compounds known as opioid receptor modulators. Its chemical classification is that of a morphinan derivative, which is characterized by its structural resemblance to morphine but with distinct pharmacological properties.

Synthesis Analysis

Methods and Technical Details

Nalmefene can be synthesized through various methods, with the most notable being the Wittig reaction. This reaction involves converting naltrexone into nalmefene using a phosphonium ylide. The process typically employs solvents such as 2-methyltetrahydrofuran and bases like potassium tert-butoxide or sodium hydride.

  1. Wittig Reaction:
    • Naltrexone is treated with methyl triphenylphosphonium bromide in the presence of sodium hydride in dimethyl sulfoxide (DMSO) to form the ylide.
    • The reaction proceeds with an excess of ylide (approximately 60 equivalents), resulting in nalmefene as a free base, which can then be converted into its hydrochloride salt for pharmaceutical use .
  2. Isolation and Purification:
    • The isolation of nalmefene typically involves chromatography to achieve high purity levels. Newer methods aim to streamline this process, allowing for direct formation of nalmefene hydrochloride from naltrexone without intermediate steps, thus improving yield and purity .
Molecular Structure Analysis

Structure and Data

Nalmefene has a complex molecular structure characterized by its morphinan backbone. Its chemical formula is C21H26N2OC_{21}H_{26}N_2O, and it has a molecular weight of 338.45 g/mol. The structural formula can be represented as follows:

Nalmefene Structure C21H26N2O\text{Nalmefene Structure }\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}

The compound features several functional groups, including tertiary amines and hydroxyl groups, contributing to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Nalmefene undergoes several chemical reactions that are significant for its synthesis and application:

  1. Formation of Ylide: The initial step in the Wittig reaction involves generating a phosphonium ylide from methyl triphenylphosphonium bromide and sodium hydride.
  2. Nucleophilic Attack: The ylide then performs a nucleophilic attack on the carbonyl carbon of naltrexone, leading to the formation of nalmefene.
  3. Salt Formation: After synthesis, nalmefene can be converted into its hydrochloride salt through reaction with hydrochloric acid, enhancing its stability and solubility for pharmaceutical formulations .
Mechanism of Action

Process and Data

Nalmefene's mechanism of action involves its interaction with opioid receptors in the brain:

  1. Mu-Opioid Receptor Antagonism: By blocking mu-opioid receptors, nalmefene reduces the rewarding effects associated with alcohol consumption.
  2. Delta-Opioid Receptor Partial Agonism: Its partial agonist activity at delta-opioid receptors may contribute to mood stabilization and reduction of withdrawal symptoms.
  3. Neurotransmitter Modulation: Nalmefene also influences neurotransmitter systems, particularly those involving dopamine and gamma-aminobutyric acid (GABA), which are critical in addiction pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Nalmefene is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water, methanol, and ethanol but insoluble in nonpolar solvents.
  • Stability: Nalmefene hydrochloride is stable under normal conditions but should be protected from light and moisture to maintain potency.

Relevant data include:

  • Melting Point: Approximately 190-192 °C
  • pH Range: The pH of nalmefene solutions typically ranges from 4 to 6.
Applications

Scientific Uses

Nalmefene is primarily used in clinical settings for managing alcohol dependence. Its applications extend beyond this indication:

  1. Alcohol Use Disorder Treatment: Nalmefene has been shown to reduce alcohol consumption and cravings in individuals diagnosed with alcohol use disorder.
  2. Research Applications: Ongoing studies are exploring its potential utility in treating other forms of addiction and pain management due to its unique receptor activity profile.
  3. Pharmacological Studies: Researchers utilize nalmefene in studies aimed at understanding opioid receptor dynamics and developing novel treatments for addiction-related disorders.
Molecular Pharmacology of Nalmefene

Opioid Receptor Modulation Dynamics

μ-Opioid Receptor Antagonism: Structural Determinants and Binding Affinity

Nalmefene exhibits high-affinity competitive antagonism (Ki = 0.3–0.5 nM) at μ-opioid receptors (MOR) due to its morphinan scaffold, featuring a conserved amine-phenol moiety critical for receptor engagement. Molecular dynamics simulations reveal that nalmefene’s 6-methylene substitution enhances hydrophobic interactions with transmembrane helices (TM3/TM5/TM6) versus morphine. This substitution displaces water molecules from the MOR binding pocket, increasing binding stability by 0.8–1.2 kcal/mol compared to naltrexone [4] [6]. The compound’s rigid cyclohexene ring optimizes van der Waals contacts with residues like Trp293 and Tyr148, contributing to its prolonged dissociation half-life [6].

Table 1: Structural Determinants of Nalmefene Binding to μ-Opioid Receptors

Structural FeatureReceptor InteractionFunctional Consequence
6-Methylene groupHydrophobic packing in TM3/TM6Increased binding stability vs. naltrexone
Tertiary amine (protonated)Salt bridge with Asp147Anchors ligand in orthosteric pocket
Cyclohexene ringvan der Waals contacts with Trp293Reduces dissociation rate
Phenolic hydroxylHydrogen bonding with His297Enhances binding specificity

κ-Opioid Receptor Partial Agonism: Neurobiological Implications

Nalmefene acts as a partial agonist (intrinsic activity = 20–30%) at κ-opioid receptors (KOR) with nanomolar affinity (Ki = 0.3 nM). In vitro [35S]GTPγS binding assays demonstrate it elicits 20% of maximal G-protein activation compared to full agonists like U69,593, while antagonizing dynorphin A effects [9]. This partial agonism elevates serum prolactin in humans (p < 0.0005 vs. placebo) by modulating tuberoinfundibular dopamine pathways, confirming functional KOR engagement [9]. Neurobiologically, KOR partial agonism attenuates stress-induced dysphoria without inducing hallucinations typical of full agonists (e.g., salvinorin A), as nalmefene’s lower efficacy spares claustrum hyperactivation implicated in dissociation [8] [10].

δ-Opioid Receptor Antagonism: Comparative Analysis with Naltrexone

At δ-opioid receptors (DOR), nalmefene shows potent antagonism (Ki = 7.3 nM) but 7-fold lower affinity than for MOR/KOR. Comparative radioligand displacement studies indicate nalmefene’s cyclopropylmethyl group sterically hinders optimal DOR engagement, reducing its binding by 40% versus naltrexone [4] [1]. Functionally, this translates to weaker suppression of alcohol reward pathways than naltrexone, as DOR antagonism minimally contributes to craving reduction. Molecular modeling reveals nalmefene’s methylene bridge creates unfavorable torsional angles with DOR residue Leu300, explaining its lower δ-selectivity [4].

Table 2: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Receptorκ-Receptorδ-ReceptorSource
Nalmefene0.30.37.3 [4]
Naltrexone0.20.410.8 [1]
Naloxone1.42.567.5 [1]

Pharmacodynamic Interactions in Mesolimbic Pathways

Dopaminergic Modulation in Nucleus Accumbens

Nalmefene normalizes chronic ethanol-induced dopamine transporter (DAT) dysregulation in the nucleus accumbens (NAc). Fast-scan cyclic voltammetry in mice shows nalmefene (100 nM) reverses ethanol-induced DAT hyperfunction by 62% (p < 0.01), restoring dopamine uptake kinetics. This occurs via κ-receptor-mediated Ca2+ channel inhibition, reducing DAT phosphorylation [3]. Chronic intermittent ethanol exposure upregulates KOR-DAT complexes, which nalmefene disrupts via partial agonism, thereby increasing synaptic dopamine availability. However, unlike full KOR agonists, nalmefene only marginally reduces dopamine release amplitude (15–20% at 10 μM), preventing excessive dopaminergic suppression [3] [10].

Dynorphin/Kappa-Opioid System Dysregulation in Reward Processing

Prolonged substance use upregulates dynorphin expression in dorsal striatum (caudate putamen), enhancing KOR signaling that dampens reward responses. Nalmefene counters this via:

  • Competitive antagonism: Displaces dynorphin A from KOR (IC50 = 1.2 nM), blocking stress-induced potentiation of dynorphin release [10].
  • Partial agonism: Moderates cAMP overshoot during withdrawal by stabilizing Gi/o protein coupling, reducing adenylyl cyclase superactivation by 55% in NAc neurons [10].In alcohol dependence models, nalmefene reverses ethanol-induced kappa receptor hypersensitivity, evidenced by its blockade of U50,488-induced dopamine inhibition (p < 0.05 vs. saline controls). This restores mesolimbic homeostasis without precipitating withdrawal [3] [8].

Table 3: Effects of Nalmefene on Dopamine Neurotransmission

ParameterChronic Ethanol EffectNalmefene ReversalMechanism
DAT uptake rate↑ 40%Normalization to baselineKOR-DAT complex dissociation
Dopamine release amplitude↓ 35%Partial restoration (↓ 15–20%)Partial KOR agonism sparing VTA neurons
Dynorphin binding↑ 300% in caudate putamenCompetitive displacementKOR antagonism
cAMP accumulation↑ 200% during withdrawal↓ 55%Stabilized Gi/o coupling

Compound Names Mentioned: Nalmefene, Naltrexone, Naloxone, Morphine, Hydromorphone, U69,593, Dynorphin A, Salvinorin A, β-Funaltrexamine, Levorphanol, Pentazocine, Difelikefalin, CR665, Butorphanol, Nalbuphine, Ibogaine.

Properties

CAS Number

55096-26-9

Product Name

Nalmefene

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1

InChI Key

WJBLNOPPDWQMCH-MBPVOVBZSA-N

SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Solubility

Freely soluble in water up to 130 mg/mL
In water, 1.4X10+2 mg/L at 25 °C (est)

Synonyms

6-desoxy-6-methylenenaltrexone
nalmefene
nalmefene hydrochloride
Revex
Selincro

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.